(S)-Pyrrolidin-3-ylmethanol (S)-Pyrrolidin-3-ylmethanol (S)-Pyrrolidin-3-ylmethanol is used in the preparation of pyridoindoles as kinase inhibiting compounds useful in treatment and prevention of kinase-associated diseases.

Brand Name: Vulcanchem
CAS No.: 110013-19-9
VCID: VC20742270
InChI: InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m0/s1
SMILES: C1CNCC1CO
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol

(S)-Pyrrolidin-3-ylmethanol

CAS No.: 110013-19-9

VCID: VC20742270

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-Pyrrolidin-3-ylmethanol - 110013-19-9

Description

Overview of (S)-Pyrrolidin-3-ylmethanol

(S)-Pyrrolidin-3-ylmethanol, also known as (S)-3-(hydroxymethyl)pyrrolidine, is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. It has the molecular formula C5H11NOC_5H_{11}NO
and a molecular weight of approximately 101.15g/mol101.15\,g/mol
. The compound features a pyrrolidine ring with a hydroxymethyl group attached to the third carbon, which contributes to its unique chemical properties and biological activities.

Synthetic Routes

The synthesis of (S)-Pyrrolidin-3-ylmethanol typically involves several methods, including:

  • Reduction of Pyrrolidine Derivatives: A common method is the reduction of (S)-pyrrolidin-3-one using sodium borohydride in methanol.

  • Hydrochloride Formation: The resulting (S)-Pyrrolidin-3-ylmethanol can be treated with hydrochloric acid to form its hydrochloride salt, enhancing its solubility and stability.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. Additional purification steps, such as recrystallization or chromatography, are often included to achieve high purity levels necessary for pharmaceutical applications.

Reactivity

The compound can undergo various chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

  • Reduction: Further reduction can yield different derivatives.

  • Substitution: The hydroxymethyl group can be substituted with other functional groups depending on the desired product.

Common Reagents

Common reagents used in reactions involving (S)-Pyrrolidin-3-ylmethanol include:

Reaction TypeReagents
OxidationPotassium permanganate, Chromium trioxide
ReductionSodium borohydride, Lithium aluminum hydride
SubstitutionVarious nucleophiles based on target products

Biological Activity

(S)-Pyrrolidin-3-ylmethanol has garnered attention for its potential biological activities, primarily due to its role as an intermediate in drug synthesis.

Mechanisms of Action

Key mechanisms include:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

  • Neurotransmitter Modulation: Interaction with neurotransmitter systems may have implications for pain management and neurological disorders .

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

  • Pain Management: As a precursor for analgesics.

  • Neurological Disorders: Potential use in treating conditions such as epilepsy or neuropathic pain.

Applications in Drug Synthesis

(S)-Pyrrolidin-3-ylmethanol serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals:

CompoundApplication
BarnidipineCalcium antagonist for hypertension
Carbapenem AntibioticsBroad-spectrum antibiotics
NeurotransmittersResearch in neuropharmacology

The compound's chirality enhances selectivity and potency in biological applications, making it valuable in medicinal chemistry .

CAS No. 110013-19-9
Product Name (S)-Pyrrolidin-3-ylmethanol
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
IUPAC Name [(3S)-pyrrolidin-3-yl]methanol
Standard InChI InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m0/s1
Standard InChIKey QOTUIIJRVXKSJU-YFKPBYRVSA-N
Isomeric SMILES C1CNC[C@H]1CO
SMILES C1CNCC1CO
Canonical SMILES C1CNCC1CO
PubChem Compound 7446911
Last Modified Sep 13 2023

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